molecular formula C14H20N2O3 B4654351 1-[3-(4-nitrophenoxy)propyl]piperidine CAS No. 92374-75-9

1-[3-(4-nitrophenoxy)propyl]piperidine

Cat. No. B4654351
CAS RN: 92374-75-9
M. Wt: 264.32 g/mol
InChI Key: JEVKRDOAGIIPGY-UHFFFAOYSA-N
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Description

1-[3-(4-nitrophenoxy)propyl]piperidine, also known as NPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and neurotransmitter release. 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to bind to the sigma-1 receptor with high affinity, which may lead to the modulation of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(4-nitrophenoxy)propyl]piperidine are still being studied, but it has been shown to have various effects on the central nervous system and immune system. In the central nervous system, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to modulate neurotransmitter release and calcium signaling, which may lead to its potential use as a neuroprotective agent. In the immune system, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential therapeutic applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(4-nitrophenoxy)propyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation is the lack of understanding of the full mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[3-(4-nitrophenoxy)propyl]piperidine. One direction is the further investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases and inflammatory diseases. Another direction is the development of more selective sigma-1 receptor ligands based on the structure of 1-[3-(4-nitrophenoxy)propyl]piperidine. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(4-nitrophenoxy)propyl]piperidine and its effects on various cellular processes.

Scientific Research Applications

1-[3-(4-nitrophenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[3-(4-nitrophenoxy)propyl]piperidine has been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of ion channels and neurotransmitter release. 1-[3-(4-nitrophenoxy)propyl]piperidine has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, 1-[3-(4-nitrophenoxy)propyl]piperidine has been investigated for its potential use as an analgesic and anti-inflammatory agent. Studies have shown that 1-[3-(4-nitrophenoxy)propyl]piperidine can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In medicinal chemistry, 1-[3-(4-nitrophenoxy)propyl]piperidine has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

properties

IUPAC Name

1-[3-(4-nitrophenoxy)propyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-16(18)13-5-7-14(8-6-13)19-12-4-11-15-9-2-1-3-10-15/h5-8H,1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVKRDOAGIIPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366096
Record name 1-[3-(4-nitrophenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(4-Nitrophenoxy)propyl]piperidine

CAS RN

92374-75-9
Record name 1-[3-(4-nitrophenoxy)propyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a three-neck flask with an overhead mechanical stirrer, a mixture of 1-(3-chloropropyl)-piperidine (49.8 g, 0.308 mol), 4-nitrophenol (42.8 g, 0.308 mol) and K2CO3 (212 g, 1.53 mol), in anhydrous DMF (200 mL) was heated to 94° C. and stirred for 18 h. The mixture was cooled to RT then diluted with 2 L water. The organics were taken up in EtOAc (2 L) and washed twice with 2N NaOH (500 mL) then brine (200 mL). The combined organics were dried over anhydrous MgSO4 then concentrated under reduced pressure to give 1-[3-(4-nitro-phenoxy)-propyl]-piperidine as a yellowish oil.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a three-necked flask fitted with an overhead mechanical stirrer, a mixture of 1-(3-chloropropyl)piperidine (49.8 g, 0.308 mol), 4-nitrophenol (42.8 g, 0.308 mol) and potassium carbonate (212 g, 1.53 mol), in anhydrous DMF (200 mL) was heated to 94° C. and stirred for 18 h. The mixture was cooled to room temperature, then diluted with 2 L water. The organics were taken up in ethyl acetate and washed twice with 2N sodium hydroxide and then brine. The combined organics were dried over magnesium sulfate then concentrated under reduced pressure to give the title compound as a yellowish oil.
Quantity
49.8 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

3-piperidin-1-yl-propan-1-ol (3.66 g, 25.6 mmol), 4-nitrophenol (2.96 g, 21.3 mmol) and triphenylphosphine (6.71 g, 25.6 mmol) were dissolved in dry tetrahydrofuran in a current of nitrogen, and cooled on the ice bath. Diisopropyl azodicarboxylate (5.0 mL, 25.6 mmol) was dripped in, and stirred at room temperature for 40 hours. The reaction liquid was concentrated, diethyl ether was added, and the solid precipitate was filtered off. The filtrate was concentrated, the product purified by silica gel column chromatography (chloroform/methanol=100/0-95/5), and the target substance (3.49 g, 62%) was thus obtained as a light yellow oily residue.
Quantity
3.66 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step One
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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